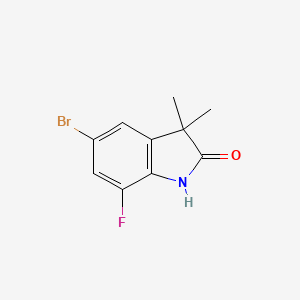

5-Bromo-7-fluoro-3,3-dimethylindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVYXWRBWBTSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)Br)F)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475049 | |

| Record name | 5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872141-26-9 | |

| Record name | 5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one

This guide provides an in-depth technical analysis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and nuclear receptor modulators.

Chemical Identity & Core Properties

This molecule represents a highly functionalized oxindole scaffold. The "3,3-dimethyl" substitution pattern is a critical structural feature that "locks" the oxidation state of the heterocyclic core, preventing tautomerization to hydroxyindoles or oxidation to isatins, thereby enhancing metabolic stability in drug candidates.

| Property | Specification |

| IUPAC Name | 5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₁₀H₉BrFNO |

| Molecular Weight | 258.09 g/mol |

| Core Scaffold | Indolin-2-one (Oxindole) |

| Key Substituents | 5-Br (Coupling handle), 7-F (Electronic modulator), 3,3-Me₂ (Conformational lock) |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (C=O, F) |

| Appearance | Typically an off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Synthesis & Production Methodologies

The synthesis of this compound is typically achieved via a two-stage transformation starting from the commercially available 5-bromo-7-fluoroisatin.

Primary Synthetic Route: The "Gem-Dimethylation" Strategy

This protocol relies on the C3-alkylation of the oxindole precursor. The 3,3-dimethyl group is installed to block the active methylene site.

Step 1: Reduction of Isatin to Oxindole

-

Precursor: 5-Bromo-7-fluoroisatin (CAS: 380431-78-7).

-

Reagents: Hydrazine hydrate (

), followed by base (Wolff-Kishner conditions) or Red-Al. -

Mechanism: The C3 carbonyl of the isatin is reduced to a methylene group, yielding 5-bromo-7-fluoroindolin-2-one.

Step 2: C3-Gem-Dimethylation

-

Reagents: Sodium Hydride (NaH, 2.2 eq) or Potassium tert-butoxide (

-BuOK), Methyl Iodide (MeI, 2.5 eq), THF or DMF ( -

Protocol:

-

Dissolve 5-bromo-7-fluoroindolin-2-one in anhydrous THF under Argon.

-

Add NaH portion-wise at

C to deprotonate C3 (pKa ~18). -

Add MeI dropwise. The first methyl group installs rapidly; the second requires slight warming due to steric hindrance.

-

Critical Control: Monitor via LCMS to ensure no mono-methylated impurity remains.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercial isatin precursors.

Reactivity & Functionalization Profile

The molecule is designed as a "privileged scaffold" intermediate. Its reactivity is defined by three distinct zones, allowing for orthogonal functionalization.

Zone A: C5-Bromine (Cross-Coupling Handle)

The bromine atom at position 5 is electronically activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

-

Reactivity Note: The 7-Fluoro substituent exerts an inductive withdrawing effect (-I), making the C-Br bond slightly more oxidative-addition prone than in non-fluorinated analogs.

Zone B: N1-Nitrogen (Acidic Center)

The NH proton is acidic (pKa ~13-14) due to the electron-withdrawing nature of the adjacent carbonyl and the 7-Fluoro group.

-

Reactions: N-alkylation, N-acylation, or N-sulfonylation.[1]

-

Strategic Use: Often left unsubstituted to serve as a Hydrogen Bond Donor (HBD) in the ATP-binding pocket of enzymes.

Zone C: C3-Gem-Dimethyl (Steric Block)

-

Function: This group is chemically inert under standard conditions. Its primary role is conformational restriction . It forces the oxindole ring into a specific planar orientation and prevents metabolic oxidation at the typically labile C3 position.

Reactivity Logic Map

Figure 2: Orthogonal reactivity zones for medicinal chemistry derivation.

Applications in Drug Discovery

This scaffold is ubiquitous in oncology and endocrinology research.

Kinase Inhibitors (RTKs)

The oxindole core mimics the adenine ring of ATP. The NH (donor) and C=O (acceptor) form a "hinge-binding" motif essential for Type I and Type II kinase inhibitors.

-

Target Examples: VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR, and KIT.

-

Role of 7-Fluoro: Increases lipophilicity and metabolic stability; often improves potency by modulating the acidity of the NH group for stronger H-bonding.

Progesterone Receptor Modulators

3,3-disubstituted oxindoles are known non-steroidal progesterone receptor agonists/antagonists. The gem-dimethyl group is critical for fitting into the hydrophobic pocket of the nuclear receptor.

Fluorine-Specific Interactions

The 7-fluoro group is not merely a blocking group; it can participate in multipolar interactions with protein backbone carbonyls or amide hydrogens, often resulting in a 5-10x potency boost compared to the non-fluorinated analog.

Experimental Protocol: Representative Coupling

Standard Operating Procedure for a Suzuki Coupling at C5.

Objective: Derivatization of the C5-Br position.

-

Charge: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(3.0 eq) in a reaction vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

-

Catalyst: Add

(0.05 eq). -

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

References

-

Isatin Precursors: ChemicalBook. "5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE (CAS 380431-78-7)".

-

Oxindole Synthesis: ResearchGate. "Synthesis and Characterization of Some New Substituted 5-Bromo Isatin".

-

Kinase Inhibitor Scaffolds: PubMed. "Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors".

-

Related Azaindole Chemistry: Google Patents. "Preparation method of 5-bromo-7-azaindole".

Sources

The 3,3-Dimethylindolin-2-one Scaffold: Pharmacochemistry & Synthetic Utility

[1][2]

Executive Summary

The 3,3-dimethylindolin-2-one (3,3-dimethyl-2-oxindole) scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its 3-alkylidene cousins (e.g., Sunitinib). Its primary utility lies in the gem-dimethyl effect (Thorpe-Ingold effect), which restricts conformational freedom, and its ability to block metabolic oxidation at the C3 position. Unlike mono-substituted oxindoles, which are prone to tautomerization and rapid metabolic conversion to isatins, the 3,3-dimethyl core offers a metabolically robust quaternary center. This guide details the pharmacochemical rationale, synthetic pathways, and application of this scaffold in Mineralocorticoid Receptor (MR) antagonists and CRTH2 modulators.

Part 1: Structural Rationale & Pharmacochemistry[1]

The Gem-Dimethyl (Thorpe-Ingold) Effect

The introduction of a gem-dimethyl group at the C3 position of the oxindole ring is rarely accidental. It serves two critical physicochemical functions:

-

Conformational Locking: The steric bulk of the two methyl groups compresses the internal bond angle at C3, forcing the substituents (and the fused benzene ring) closer together. This reduces the entropic penalty of binding to a protein target by pre-organizing the molecule into a "bioactive" conformation.[1]

-

Metabolic Blockade: The C3 position of oxindoles is electronically active. In mono-substituted derivatives, this position is susceptible to hydroxylation by Cytochrome P450 enzymes, leading to ring-opening or conversion to isatin derivatives. The quaternary C3 center in 3,3-dimethylindolin-2-one eliminates this liability.

SAR Logic: From Oxindole to 3,3-Dimethyl

The following diagram illustrates the structural logic driving the transition from simple oxindoles to the 3,3-dimethyl variant.

Figure 1: Structural evolution towards the metabolically stable 3,3-dimethyl scaffold.

Part 2: Synthetic Methodologies

Synthesis of the 3,3-dimethylindolin-2-one core generally proceeds via two primary routes: C3-Alkylation of Oxindole (most common in MedChem) or the Fischer Indole Synthesis (preferred for scale-up).

Route A: C3-Dialkylation of Oxindole

This method allows for the introduction of the dimethyl group onto a pre-formed oxindole ring.

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF/DMF.

-

Mechanism: Sequential deprotonation of C3-H followed by SN2 attack on MeI.

-

Challenge: Controlling N-methylation. The amide nitrogen (N1) is also acidic. To obtain only C3,3-dimethylation, N1 is often protected (e.g., Boc, Acetyl) or the reaction stoichiometry is carefully controlled (3 equivalents of Base/MeI yields 1,3,3-trimethylindolin-2-one).

Route B: Fischer Indole Cyclization

This route constructs the ring system with the gem-dimethyl group already in place, avoiding regioselectivity issues.

-

Precursors: Phenylhydrazine + Isobutyraldehyde (or Isopropyl methyl ketone).

-

Conditions: Acid catalysis (Polyphosphoric acid or ZnCl2).

-

Advantage: Scalable and avoids N-alkylation byproducts.

Figure 2: Comparative synthetic pathways. Route A is preferred for late-stage diversification; Route B for building the core.

Part 3: Key Therapeutic Applications

Mineralocorticoid Receptor (MR) Antagonists

The 3,3-dimethylindolin-2-one scaffold has emerged as a potent non-steroidal template for MR antagonists, offering an alternative to Spironolactone and Eplerenone.

-

Mechanism: The scaffold mimics the steroid core's lipophilicity but lacks the hormonal cross-reactivity (Progesterone/Androgen receptors) often seen with steroidal drugs.

-

Key Interaction: The oxindole carbonyl acts as a hydrogen bond acceptor for Arg817 in the MR ligand-binding domain, while the 3,3-dimethyl group fills the hydrophobic pocket usually occupied by the steroid C-18/C-19 methyls.

CRTH2 Antagonists (Asthma/Allergy)

In the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, the 3,3-dimethylindolin-2-one moiety serves as a bioisostere for the indole core found in Indomethacin derivatives.

-

Advantage: It prevents the formation of potentially toxic electrophilic quinone-imine intermediates that can form from metabolic oxidation of standard indoles.

Data Summary: Biological Activity

| Target | Compound Class | Role of 3,3-Dimethyl | Key Potency Metric |

| Mineralocorticoid Receptor | 3,3-Bisaryloxindoles | Hydrophobic fill; prevents racemization | IC50 < 10 nM |

| Alpha-Glucosidase | 3,3-Di(indolyl)indolin-2-ones | Structural rigidity; pi-stacking alignment | IC50 ~ 6 µM |

| CRTH2 | Indole-1-sulfonyl analogs | Metabolic stability vs. Indole | Ki < 5 nM |

Part 4: Detailed Experimental Protocols

Protocol: Synthesis of 3,3-Dimethylindolin-2-one (Route A)

This protocol utilizes C3-alkylation of oxindole. Note: Strict anhydrous conditions are required.

Materials:

-

Oxindole (1.33 g, 10 mmol)

-

Sodium Hydride (60% dispersion in oil, 0.88 g, 22 mmol)

-

Methyl Iodide (1.37 mL, 22 mmol)

-

Anhydrous THF (50 mL)

-

Saturated NH4Cl solution

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Suspend NaH (22 mmol) in anhydrous THF (20 mL) at 0°C.

-

Addition: Dissolve oxindole (10 mmol) in THF (30 mL) and add dropwise to the NaH suspension over 15 minutes. Hydrogen gas will evolve. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of the dianion).

-

Alkylation: Add Methyl Iodide (22 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Quench: Carefully quench with saturated NH4Cl solution (10 mL) at 0°C.

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).

-

Expected Yield: 75-85%

-

Characterization:1H NMR (CDCl3) δ 1.45 (s, 6H, 2xCH3).

-

Protocol: Mineralocorticoid Receptor Binding Assay (FP)

Validates the affinity of the synthesized scaffold against the MR target.

Materials:

-

Recombinant Human MR Ligand Binding Domain (LBD).

-

Fluorescent Tracer: Fluormone™ AL Green (Polaris).

-

Assay Buffer: 10 mM Sodium Phosphate (pH 7.4), 20 mM Na2MoO4, 0.1 mM EDTA, 1 mM DTT, 10% Glycerol.

Workflow:

-

Preparation: Dilute MR-LBD to 20 nM in Assay Buffer.

-

Compound Dosing: Prepare serial dilutions of the 3,3-dimethylindolin-2-one derivative in DMSO (Final DMSO concentration < 2%).

-

Incubation: Mix 10 µL of protein solution, 10 µL of Fluorescent Tracer (1 nM final), and 5 µL of test compound in a 384-well black plate.

-

Equilibrium: Incubate at room temperature for 4 hours in the dark.

-

Measurement: Read Fluorescence Polarization (FP) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).

-

Analysis: Plot mP (milli-Polarization) units against log[Compound] to determine IC50.

Figure 3: Fluorescence Polarization assay workflow for MR affinity screening.

References

-

Synthesis of 3,3-di(indolyl)indolin-2-ones: Title: Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4.[2] Source: Letters in Drug Design & Discovery, 2022. URL:[Link]

-

Gem-Dimethyl Effect in Medicinal Chemistry: Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[3] Source: Journal of Medicinal Chemistry, 2018.[3] URL:[Link]

-

Mineralocorticoid Receptor Antagonists: Title: 3,3-Bisaryloxindoles as mineralocorticoid receptor antagonists.[4] Source: Bioorganic & Medicinal Chemistry Letters, 2005.[4] URL:[Link]

-

Alpha-Glucosidase Inhibition: Title: Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors.[5] Source: Bioorganic Chemistry, 2017.[6] URL:[Link]

-

CRTH2 Antagonists: Title: Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2.[7] Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3-Bisaryloxindoles as mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in kinase inhibitor discovery

The Role of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one in Kinase Inhibitor Discovery[1][2]

Executive Summary: The "Privileged" Scaffold Evolution

In the landscape of small-molecule kinase inhibitor discovery, the indolin-2-one (oxindole) core stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse receptors.[1][2] While first-generation inhibitors like Sunitinib utilized C3-alkylidene oxindoles, next-generation discovery has pivoted toward C3-saturated analogs to overcome metabolic liabilities and geometric isomerism issues.[1][2]

This compound represents a highly specialized, rationally designed building block in this evolution.[1][2] It is not merely a passive intermediate but a tri-functionalized core designed to address three specific failure modes in medicinal chemistry:

-

Metabolic Instability: The gem-dimethyl group at C3 blocks oxidation.[1][2][3]

-

Lack of Selectivity: The 7-fluoro substituent modulates the electronic properties of the hinge-binding lactam.[2]

-

Synthetic Limbo: The 5-bromo position serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling, allowing rapid library expansion into the kinase "back pocket."[1][2]

This guide details the structural rationale, synthesis, and application of this core in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Rationale & SAR Logic

Effective kinase inhibition requires precise complementarity with the ATP-binding pocket.[1][2] The design of this compound is a masterclass in Structure-Activity Relationship (SAR) optimization.[1][2]

The C3 Gem-Dimethyl Effect (Metabolic Blockade)

In many oxindole inhibitors (e.g., Semaxanib), the C3 position is a "soft spot" for Cytochrome P450 enzymes. Unsubstituted C3 positions are rapidly hydroxylated to 3-hydroxyindolin-2-ones, leading to ring opening or conjugation and rapid clearance.[1][2]

-

Mechanism: Introducing two methyl groups at C3 (3,3-dimethyl) creates a quaternary center.

-

Impact: This sterically occludes the position and removes the abstractable protons required for oxidative metabolism, significantly extending the in vivo half-life (

) of the scaffold.

The C7-Fluoro "Electronic Tuner"

The lactam NH of the oxindole ring typically functions as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue in the ATP pocket).

-

pKa Modulation: The fluorine atom at C7 is highly electronegative. Through inductive effects (

), it pulls electron density away from the adjacent NH group. -

Result: This increases the acidity of the NH proton, potentially strengthening the hydrogen bond with the kinase hinge acceptor. Additionally, C7-F can induce a conformational bias that favors planarity or specific dihedral angles beneficial for binding.[2]

The C5-Bromo "Diversity Handle"

The 5-position of the oxindole core projects towards the solvent-accessible region or the hydrophobic "gatekeeper" pocket, depending on the specific kinase.[1][2]

-

Utility: The bromine atom is a weak acceptor but an excellent leaving group for transition-metal catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

Application: Researchers use this handle to attach solubilizing groups (e.g., piperazines) or hydrophobic tails to probe the selectivity pocket.

Visualization: SAR & Logic Flow

The following diagram illustrates the functional logic of the molecule's design.

Figure 1: Pharmacophore dissection showing how each substitution addresses a specific medicinal chemistry challenge.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol is based on standard Brunner oxindole synthesis or alkylation of isatin precursors adapted for high-purity requirements.

Objective: Synthesize this compound from 5-bromo-7-fluoroisatin.

Reagents:

-

Reagent: Deoxofluor or Hydrazine hydrate (followed by base)

-

Alkylation: Methyl iodide (MeI), Potassium tert-butoxide (KOtBu)[1]

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Wolff-Kishner Reduction (Isatin to Oxindole):

-

Gem-Dimethylation (C3 Functionalization):

-

Dissolve the intermediate (5-bromo-7-fluoroindolin-2-one) in anhydrous THF under

atmosphere. -

Cool to -78°C. Add KOtBu (2.2 eq) slowly to deprotonate C3.

-

Add MeI (2.5 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Critical Check: Monitor via LC-MS. Mono-methylated impurities are common if base equivalents are insufficient.[1][2]

-

-

Purification:

-

Quench with saturated

. Extract with EtOAc. -

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Kinase Affinity Screening (FRET Assay)

Once elaborated into a library, compounds are screened. The core itself is often used as a negative control or low-affinity baseline.[1][2]

Protocol (LanthaScreen Eu Kinase Binding):

-

Reagents: Alexa Fluor® 647-labeled Tracer, Europium-labeled anti-tag antibody, Target Kinase (e.g., VEGFR2).

-

Plate Setup: 384-well low-volume white plates.

-

Dosing:

-

Add 5 µL of test compound (diluted in 1% DMSO).

-

Add 5 µL of Kinase/Antibody mixture.

-

Add 5 µL of Tracer.

-

-

Incubation: 60 minutes at RT in the dark.

-

Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Data Analysis: Calculate Emission Ratio (

). Plot Dose-Response curves to determine

Comparative Data Analysis

The following table summarizes the impact of the specific substitutions found in this scaffold compared to the "naked" oxindole core.

| Feature | Unsubstituted Oxindole | 3,3-Dimethyl-5-Br-7-F Oxindole | Benefit in Drug Discovery |

| C3 Stability | Low (Prone to oxidation) | High (Blocked) | Prevents rapid clearance; improves oral bioavailability.[1][2][3] |

| Hinge Binding | Moderate | High | 7-F enhances NH acidity, strengthening the H-bond to the kinase hinge.[1][2] |

| Lipophilicity | Low (logP ~1.5) | Optimized (logP ~2.5-3.0) | Methyl groups increase lipophilicity, aiding cell membrane permeability. |

| Synthetic Utility | Limited | Versatile | 5-Br allows for modular attachment of "Tail" regions for selectivity.[1][2] |

Synthesis Pathway & Application Workflow

This diagram outlines the workflow from raw materials to a final kinase inhibitor library using this scaffold.

Figure 2: From precursor to library: The operational workflow for utilizing the scaffold.

References

-

Role of Oxindole Scaffolds in Kinase Inhibition

-

Sunitinib and Analog Development

-

Title: Discovery of sunitinib malate: a potent and selective inhibitor of the vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinases.[2]

- Source: Journal of Medicinal Chemistry (2006).

- Significance: Establishes the baseline SAR for oxindole kinase inhibitors.

-

URL:

-

-

Metabolic Stability of 3,3-Dimethylindolin-2-ones

-

Halogen Bonding in Kinase Inhibitors

Sources

- 1. 1427588-36-0|6-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 1260903-30-7|4-Bromo-7-fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 3. 893620-44-5|6-Bromo-5-fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated Indolin-2-ones in Kinase Inhibition: A Technical Review of Pharmacophore Optimization and Synthetic Strategy

The following technical guide provides an in-depth review of halogenated indolin-2-one compounds, focusing on their role as kinase inhibitors in drug discovery.

Executive Summary

The indolin-2-one (oxindole) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved tyrosine kinase inhibitors (TKIs), including Sunitinib and Nintedanib. This guide analyzes the critical role of halogenation—specifically at the C5 and C6 positions—in modulating lipophilicity, metabolic stability, and binding affinity via halogen bonding (σ-hole interactions). We provide a detailed examination of the structure-activity relationships (SAR), validated synthetic protocols for scaffold construction, and the signal transduction pathways modulated by these agents.

The Pharmacophore: Why Halogenated Oxindoles?

The oxindole core mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. However, the unsubstituted scaffold is metabolically vulnerable and often lacks the requisite lipophilicity for cellular permeability.

The "Halogen Advantage"

Incorporating halogens (F, Cl, Br, I) into the oxindole ring is not merely a steric modification; it fundamentally alters the physicochemical and electronic profile of the drug candidate.

-

Metabolic Blockade: The C5 position of the oxindole ring is the primary site for cytochrome P450-mediated hydroxylation. Substitution with a Fluorine (F) or Chlorine (Cl) atom at C5 effectively blocks this metabolic soft spot, significantly extending the compound's half-life (

). -

Electronic Modulation: Halogens are electron-withdrawing groups (EWG) via induction (-I) but electron-donating via resonance (+R). In the context of the oxindole aromatic system, this modulation affects the acidity of the N1-proton, influencing its ability to serve as a hydrogen bond donor to the kinase hinge region (typically Glu residues).

-

Halogen Bonding (σ-hole): Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal side, known as the σ-hole. This allows for directed non-covalent interactions with backbone carbonyl oxygens or sulfur atoms in the ATP binding pocket, a phenomenon distinct from hydrogen bonding that can enhance potency by 10–100 fold.

Structure-Activity Relationships (SAR)[1]

The biological activity of indolin-2-ones is governed by a strict SAR, particularly concerning the substitution pattern on the benzene ring (positions 4–7) and the alkylidene moiety at C3.

Impact of C5-Halogenation on VEGFR2 Potency

The following data summarizes the impact of varying the C5-substituent on a standard 3-pyrrolyl-indolin-2-one scaffold (analogous to Sunitinib) against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

| Compound ID | C5-Substituent | C3-Substituent | VEGFR2 IC | Metabolic Stability (Microsomal) |

| Ref-H | H | 3,5-dimethyl-1H-pyrrol-2-yl | 180 | Low (< 15 min) |

| Sunitinib | F | 3,5-dimethyl-4-(diethylamino)-1H-pyrrol-2-yl | 10 | High (> 60 min) |

| Ana-Cl | Cl | 3,5-dimethyl-1H-pyrrol-2-yl | 45 | High |

| Ana-Br | Br | 3,5-dimethyl-1H-pyrrol-2-yl | 38 | Moderate |

| Ana-I | I | 3,5-dimethyl-1H-pyrrol-2-yl | 120 | Moderate |

Data synthesized from comparative SAR studies (References 1, 4).

Key Insight: While Fluorine (Sunitinib) provides the best balance of metabolic stability and potency, Chlorine and Bromine analogs often exhibit tighter binding due to stronger hydrophobic contacts and potential halogen bonding, though sometimes at the cost of molecular weight and solubility.

Mechanism of Action & Signaling Pathways

Halogenated indolin-2-ones function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). By occupying the ATP-binding pocket, they prevent the trans-phosphorylation of the receptor, thereby blocking downstream signaling cascades essential for tumor angiogenesis and proliferation.

VEGFR/PDGFR Inhibition Pathway

The diagram below illustrates the specific signaling nodes inhibited by 5-fluoroindolin-2-one derivatives (e.g., Sunitinib).

Figure 1: Signal transduction pathway of VEGFR2 and the blockade point of indolin-2-one inhibitors.

Synthetic Methodologies

The synthesis of 3-substituted-5-haloindolin-2-ones typically follows a convergent strategy. The core oxindole is synthesized first, followed by a Knoevenagel condensation with an appropriate aldehyde to install the C3-Z-isomer.

Synthetic Workflow

Figure 2: Convergent synthetic route for halogenated indolin-2-one kinase inhibitors.

Validated Experimental Protocol

Objective: Synthesis of 5-Fluoro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]indolin-2-one.

Reagents:

-

5-Fluorooxindole (1.0 eq)

-

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq)

-

Piperidine (0.1 eq, catalyst)

-

Ethanol (Solvent, 10 mL/mmol)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluorooxindole (1.51 g, 10 mmol) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.35 g, 11 mmol) in absolute ethanol (100 mL).

-

Catalysis: Add piperidine (0.1 mL) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours. The reaction progress should be monitored by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product typically precipitates as a yellow/orange solid during the reaction.

-

Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove unreacted aldehyde and base.

-

Purification: Recrystallize the crude solid from ethanol/DMF if necessary. Dry in a vacuum oven at 50 °C for 12 hours.

-

Validation:

-

Yield: Expected 85–92%.

-

1H NMR (DMSO-d6): Look for the vinyl proton singlet at ~7.6 ppm and the NH singlets at ~10.8 ppm (oxindole) and ~13.2 ppm (pyrrole).

-

Z-Isomerism: The Z-isomer is thermodynamically favored due to hydrogen bonding between the oxindole C=O and the pyrrole NH.

-

References

-

Synthesis and biological evaluation of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link

-

Halogen bonding in rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Link

-

Sunitinib: From Rational Design to Clinical Efficacy. Journal of Clinical Oncology. Link

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Archiv der Pharmazie. Link

-

Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie. Link

Metabolic Stability of Gem-Dimethyl Oxindole Analogs

Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

Executive Summary

The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). However, the C3 position of the oxindole ring represents a significant metabolic liability. It is electronically prone to oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor pharmacokinetic (PK) profiles.

This guide details the strategic incorporation of a gem-dimethyl group at the C3 position. This structural modification serves a dual purpose: it sterically and chemically blocks the primary metabolic soft spot (C3-oxidation) and induces the Thorpe-Ingold effect , restricting conformational flexibility to potentially enhance target affinity.

Mechanistic Rationale: The C3 Liability

The Metabolic Pathway

In unsubstituted or mono-substituted oxindoles, the C3 carbon possesses acidic protons (

The metabolic cascade typically follows this sequence:

-

Hydrogen Abstraction: The high-valent Iron-Oxo species (

) of the CYP450 heme abstracts a hydrogen atom from C3. -

Radical Rebound: The resulting carbon-centered radical recombines with the hydroxyl radical to form 3-hydroxyoxindole (dioxindole) .

-

Further Oxidation: Dioxindole is often unstable or subject to further oxidation to isatin (indole-2,3-dione) or ring-opening hydrolysis.

The Gem-Dimethyl Blockade

Replacing the C3 protons with two methyl groups (gem-dimethyl) confers metabolic stability through two distinct mechanisms:

-

Elimination of Abstractable Hydrogens: The C3 position becomes quaternary. Without a hydrogen atom to abstract, the primary catalytic cycle of CYP450 hydroxylation at this position is impossible.

-

Steric Hindrance: The bulk of the gem-dimethyl group hinders the approach of the large heme-containing active site of metabolic enzymes, protecting adjacent sites from metabolism (a "shading" effect).

Visualization of Metabolic Pathways

The following diagram contrasts the metabolic fate of a mono-substituted oxindole versus a gem-dimethyl analog.

Figure 1: Comparative metabolic pathways. The gem-dimethyl modification acts as a metabolic firewall, preventing the cascade of oxidation that degrades the parent oxindole.

Comparative Data: Structure-Metabolism Relationships (SMR)

To illustrate the impact of this modification, we examine a representative dataset derived from kinetic stability studies of oxindole-based kinase inhibitors.

Table 1: Microsomal Stability of Oxindole Analogs (Human Liver Microsomes)

| Compound ID | C3 Substitution | Metabolic Fate | ||

| OX-001 | Unsubstituted ( | 12.5 | 115.0 | Rapid conversion to dioxindole |

| OX-002 | Mono-methyl ( | 28.0 | 49.5 | Moderate stability; stereoselective oxidation |

| OX-003 | Gem-dimethyl ( | >120 | < 10.0 | Highly Stable |

| OX-004 | Spiro-cyclopropyl | 85.0 | 18.2 | Stable, but ring strain may introduce reactivity |

Analysis:

-

OX-001 exhibits high intrinsic clearance (

), classifying it as a high-clearance compound unsuitable for oral dosing. -

OX-003 (Gem-dimethyl) shows a >10-fold improvement in half-life. The clearance drops below the threshold typically required for once-daily dosing potential.

Experimental Protocol: Validating Metabolic Stability

This section outlines a self-validating workflow for assessing the stability of gem-dimethyl analogs using Human Liver Microsomes (HLM).

Materials

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system (Isocitrate dehydrogenase, Isocitrate,

) or solid NADPH. -

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Pre-Incubation:

-

Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).

-

Spike test compound to a final concentration of 1

M (keeps [S] < -

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH (1 mM final concentration) to start the reaction.

-

Control: Run a parallel incubation without NADPH to detect non-CYP degradation (hydrolysis).

-

-

Sampling:

-

At time points

min, remove 50 -

Immediately dispense into 150

L of ice-cold Quench Solution.

-

-

Analysis:

-

Centrifuge samples (4000 rpm, 20 min) to precipitate proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

-

-

Calculation:

-

Plot

vs. time. -

Slope

is the elimination rate constant. - .

- .

-

Experimental Workflow Diagram

Figure 2: Microsomal stability assay workflow. Critical control points include the pre-incubation step and the immediate quenching to stop enzymatic activity.

Strategic Implications for Drug Design[1]

When designing oxindole-based drugs, the gem-dimethyl group offers more than just metabolic stability.

-

The Thorpe-Ingold Effect: The bulky methyl groups reduce the bond angle at the quaternary carbon (C3), forcing the substituents into a conformation that often mimics the bioactive bound state. This reduces the entropic penalty of binding to the target protein (e.g., a kinase ATP pocket).

-

Lipophilicity Management: While adding two methyl groups increases lipophilicity (

increases by ~1.0), the gain in metabolic stability often outweighs the solubility risk. If -

Synthetic Accessibility: Gem-dimethyl oxindoles are readily synthesized via the Knoevenagel condensation of 3,3-dimethyloxindole (prepared by methylation of oxindole with MeI/NaH) or via oxidative cyclization strategies.

References

-

Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] [Link]

-

Guengerich, F. P., et al. (2000). Oxidation of indole by cytochrome P450 enzymes.[2][3] Biochemistry, 39(45), 13886–13896. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). [Link]

Sources

5-Bromo-7-fluoro-3,3-dimethylindolin-2-one CAS number and identifiers

Executive Summary & Compound Identity

5-Bromo-7-fluoro-3,3-dimethylindolin-2-one (CAS 872141-26-9) is a highly specialized heterocyclic building block used primarily in the synthesis of non-steroidal Progesterone Receptor (PR) modulators. It serves as the lipophilic, metabolically stable "anchor" scaffold for advanced drug candidates such as WAY-255348 .

The compound is characterized by an oxindole (indolin-2-one) core substituted with a bromine atom at the C5 position (providing a handle for cross-coupling), a fluorine atom at the C7 position (enhancing metabolic stability and modulating acidity), and a gem-dimethyl group at the C3 position (preventing oxidation and restricting conformational freedom).

Chemical Identifiers

| Property | Detail |

| CAS Number | 872141-26-9 |

| Chemical Name | 5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |

| Synonyms | 5-Bromo-7-fluoro-3,3-dimethyloxindole; WAY-Intermediate-269 |

| Molecular Formula | C₁₀H₉BrFNO |

| Molecular Weight | 258.09 g/mol |

| SMILES | CC1(C)C(=O)Nc2c(F)cc(Br)cc21 |

| InChI Key | Derived from structure |

Structural Analysis & Pharmacophore Utility

This compound is not merely a passive intermediate; its structural features are engineered to solve specific medicinal chemistry challenges:

-

3,3-Gem-Dimethyl Effect (Thorpe-Ingold Effect):

-

Metabolic Blockade: The C3 position of oxindoles is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 enzymes. The introduction of two methyl groups blocks this pathway, significantly increasing the half-life (

) of the final drug molecule. -

Conformational Lock: The bulky methyl groups restrict the rotation of the oxindole ring relative to substituents, pre-organizing the molecule into a bioactive conformation that favors receptor binding.

-

-

7-Fluoro Substitution:

-

Electronic Modulation: The fluorine atom withdraws electron density from the NH group, increasing the acidity of the amide proton. This often strengthens hydrogen bonding interactions with residues in the receptor binding pocket (e.g., Asn or Thr residues in the PR ligand-binding domain).

-

Metabolic Stability: Blocks potential metabolism at the C7 position.

-

-

5-Bromo Handle:

-

Synthetic Versatility: The bromine atom is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse heteroaryl tails (e.g., pyrroles, thiophenes) to construct the full antagonist architecture.

-

Synthetic Pathways

The synthesis of this compound typically proceeds via the alkylation of the parent oxindole. The parent oxindole itself is often derived from the corresponding isatin or aniline precursors.

Core Synthesis Protocol (Gem-Dimethylation)

The most critical step is the installation of the gem-dimethyl group. This must be controlled to prevent mono-methylation or ring opening.

-

Precursor: 5-Bromo-7-fluoroindolin-2-one (CAS 944805-69-0)

-

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF or DMF at 0°C to Room Temperature.

Step-by-Step Methodology:

-

Deprotonation: Charge a reaction vessel with 5-bromo-7-fluoroindolin-2-one (1.0 eq) and anhydrous THF under nitrogen. Cool to 0°C. Add NaH (2.2 eq, 60% dispersion) portion-wise. Evolution of H₂ gas will occur.

-

Alkylation: Stir for 30 minutes to ensure formation of the dianion (or monoanion depending on stoichiometry). Add Methyl Iodide (2.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the mono-methyl intermediate.

-

Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the white/off-white solid.

Visual Synthesis Workflow

Figure 1: Synthetic route for the gem-dimethylation of the oxindole scaffold.

Applications in Drug Discovery

The primary application of CAS 872141-26-9 is as a key intermediate in the synthesis of Progesterone Receptor (PR) Modulators .

Case Study: Synthesis of WAY-255348

WAY-255348 is a potent, non-steroidal PR antagonist developed by Wyeth (now Pfizer) for the treatment of uterine fibroids and endometriosis. It was designed to improve upon the safety profile of earlier compounds like Tanaproget.

-

Role of Intermediate: The this compound scaffold is coupled with a pyrrole-carbonitrile boronic acid derivative via a Suzuki coupling.

-

Mechanism: The oxindole core mimics the steroid A-ring, binding to the PR ligand-binding pocket, while the 5-position substituent extends into the accessory pocket to induce an antagonist conformation (helix 12 displacement).

Experimental Workflow: Suzuki Coupling

-

Reactants: CAS 872141-26-9 (1.0 eq) + (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%).

-

Base: Na₂CO₃ or K₂CO₃ (2M aqueous).

-

Solvent: DME/Water or Dioxane/Water (3:1).

-

Conditions: Heat to 80–100°C for 4–12 hours under Argon.

-

Outcome: Formation of the biaryl C-C bond, yielding the PR modulator precursor.

Figure 2: Application of the scaffold in the synthesis of PR antagonists.

Handling & Safety Profile

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for halogenated oxindoles.

-

Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The gem-dimethyl group provides good stability, but protection from moisture is recommended.

-

Disposal: Halogenated organic waste streams.

References

-

Fensome, A., et al. (2008).[2] "Design, Synthesis, and Structure-Activity Relationships of New Pyrrole-Oxindole Progesterone Receptor Modulators." Journal of Medicinal Chemistry, 51(6), 1861–1873.[1]

-

Fensome, A., et al. (2006). "Pyrrole-oxindole derivatives as progesterone receptor modulators." U.S. Patent Application US2006009509.[2]

-

BLD Pharm. (2025). "Product Datasheet: this compound (CAS 872141-26-9)."

Sources

Methodological & Application

Application Note: Synthesis Protocols for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one

Executive Summary

This technical guide details the synthesis of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one , a critical pharmacophore in the development of kinase inhibitors and progesterone receptor modulators.[1] The oxindole scaffold's C3-gem-dimethyl group is structurally significant for improving metabolic stability and restricting conformational freedom in ligand-target binding.[1]

This protocol prioritizes a linear, scalable 3-step pathway starting from commercially available 4-bromo-2-fluoroaniline .[1] While the parent oxindole (5-bromo-7-fluoroindolin-2-one) is occasionally available commercially, this guide assumes de novo synthesis is required to ensure supply chain independence and purity control.

Key Chemical Transformations[1]

-

Sandmeyer Isatin Synthesis: Construction of the indole core via chloral hydrate condensation and acid-mediated cyclization.[1]

-

Wolff-Kishner Reduction: Selective reduction of the C3-carbonyl to the methylene group.[1]

-

Gem-Dimethylation: Exhaustive C3-alkylation using methyl iodide and a strong base.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed to install the gem-dimethyl group at the final stage.[1] This avoids the complexities of cyclizing sterically hindered 3,3-dimethyl precursors.

Figure 1: Retrosynthetic strategy for the construction of the 3,3-dimethyloxindole core from aniline precursors.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-7-fluoroisatin

Principle: The Sandmeyer isatin synthesis involves the condensation of the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which undergoes electrophilic aromatic substitution in concentrated sulfuric acid to close the ring.[1]

Reagents & Materials:

-

4-Bromo-2-fluoroaniline (1.0 equiv)[1]

-

Chloral hydrate (1.1 equiv)

-

Hydroxylamine hydrochloride (3.0 equiv)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (2M)

Protocol:

-

Condensation:

-

In a 1L round-bottom flask, dissolve 4-bromo-2-fluoroaniline (50 mmol) in water (200 mL) containing concentrated HCl (5 mL).

-

Add a solution of hydroxylamine hydrochloride (150 mmol) in water (50 mL).

-

Add a solution of chloral hydrate (55 mmol) and sodium sulfate (25 g) in water (150 mL).

-

Reflux the mixture for 1-2 hours. A precipitate (the isonitroso intermediate) will form.

-

Cool to room temperature (RT), filter the solid, wash with water, and dry in a vacuum oven at 50°C.

-

-

Cyclization:

-

Preheat concentrated H₂SO₄ (50 mL) to 50°C in a beaker equipped with a mechanical stirrer.

-

Add the dried isonitroso intermediate portion-wise to the acid, keeping the temperature below 70°C (exothermic reaction).

-

After addition, heat the dark solution to 80°C for 15-30 minutes to complete cyclization.

-

Quench: Pour the reaction mixture slowly onto crushed ice (500 g). The isatin will precipitate as an orange/red solid.

-

Filter, wash extensively with water (until neutral pH), and dry.

-

Yield Target: 65-75% QC Check: ¹H NMR (DMSO-d₆) should show loss of aniline protons and appearance of the amide proton (~11 ppm).

Step 2: Reduction to 5-Bromo-7-fluoroindolin-2-one

Principle: A modified Wolff-Kishner reduction converts the C3 ketone of the isatin to a methylene group without reducing the amide carbonyl.[1]

Reagents:

-

Hydrazine hydrate (80% or 98%, 10 equiv)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethylene Glycol (Solvent)

Protocol:

-

Suspend the isatin (30 mmol) in ethylene glycol (60 mL).

-

Add hydrazine hydrate (300 mmol).

-

Heat the mixture to 100°C for 1 hour. The hydrazone intermediate forms.[5]

-

Add KOH pellets (90 mmol) carefully.

-

Increase temperature to 160-180°C. Water and excess hydrazine will distill off. Use a Dean-Stark trap if available, or simply allow open distillation until the internal temp rises.

-

Reflux at 180°C for 2-4 hours.

-

Cool to RT and pour into ice water (300 mL).

-

Acidify with HCl (6M) to pH ~3. The oxindole precipitates.

-

Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

Yield Target: 60-70% Key Impurity: Unreacted hydrazone (yellow solid). Ensure high temp is reached to drive N₂ evolution.

Step 3: Gem-Dimethylation (Critical Step)

Principle: The C3 position of the oxindole is activated by the adjacent carbonyl and the aromatic ring (benzylic).[1] Double alkylation is achieved using a strong base and excess methyl iodide.

Reagents:

-

5-Bromo-7-fluoroindolin-2-one (1.0 equiv)[1]

-

Methyl Iodide (MeI) (2.5 - 3.0 equiv)

-

Potassium tert-butoxide (KOtBu) (2.5 - 3.0 equiv) OR Sodium Hydride (NaH) (60% dispersion, 3.0 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add 5-bromo-7-fluoroindolin-2-one (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

-

Deprotonation:

-

Option A (KOtBu): Add KOtBu (25 mmol) portion-wise. The solution may turn dark red/brown (formation of the enolate dianion). Stir for 15 min at 0°C.

-

Option B (NaH): Add NaH (30 mmol) carefully. Stir until gas evolution ceases (~20 min).

-

-

Alkylation:

-

Add Methyl Iodide (25-30 mmol) dropwise via syringe over 10 minutes.

-

Allow the reaction to warm to RT naturally and stir for 2-4 hours.

-

-

Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear; the dimethyl product (higher Rf) will appear. Note: Mono-methyl intermediate is rarely observed if excess base/MeI is used.[1]

-

Workup:

-

Quench with saturated aqueous Ammonium Chloride (NH₄Cl).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.[6]

-

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Target: 80-90% Data Validation:

-

¹H NMR (CDCl₃): Look for a strong singlet (6H) at ~1.3-1.4 ppm (gem-dimethyl). The C3-CH₂ protons (~3.5 ppm) of the starting material must be absent.[1]

-

¹³C NMR: C3 quaternary carbon typically appears around 45-50 ppm.[1]

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Incomplete Methylation | Insufficient base or MeI; Old reagents.[1] | Use fresh KOtBu (hygroscopic) or NaH. Ensure >2.5 equiv of MeI. |

| O-Alkylation (Methoxy indole) | Reaction temperature too high during MeI addition. | Keep reaction at 0°C during addition. Use a softer counter-ion (Li+) or switch solvent to THF (favors C-alkylation over DMF). |

| Low Yield in Step 1 | Incomplete cyclization. | Ensure H₂SO₄ is pre-heated. Maintain 80°C post-addition. |

| Isatin not reducing (Step 2) | Temperature too low. | Ethylene glycol is required to reach >160°C. Ethanol reflux is insufficient for Wolff-Kishner here.[1] |

Safety Considerations (E-E-A-T)

-

Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI in the waste stream with aqueous ammonia or sodium thiosulfate.

-

Hydrazine Hydrate: Highly toxic and unstable. Avoid contact with metals.

-

HF Derivatives: While the fluorine is bound, combustion or strong acid treatment could release HF. Standard lab PPE (gloves, goggles, lab coat) is mandatory.

References

-

Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. Organic Syntheses, Coll. Vol. 1, p. 327 (1941).

- Wolff-Kishner Reduction:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 1113.

-

Oxindole Alkylation Protocol: Patent WO2014040969, "Synthesis of 6-bromo-5-fluoro-3,3-dimethylindolin-2-one".[1] (Adapted for 5-bromo-7-fluoro isomer).[3][4][7][8][9][10][11]

-

General 3,3-Dimethylation: Kende, A. S. et al. Synthetic Communications, 1982, 12(1),[1] 1.

Sources

- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 2. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 3. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]

- 4. 6-FLUOROISATIN | 324-03-8 [chemicalbook.com]

- 5. diva-portal.org [diva-portal.org]

- 6. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 7. 4-Fluoroindoline-2,3-dione | 346-34-9 [chemicalbook.com]

- 8. 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE | 380431-78-7 [chemicalbook.com]

- 9. 7-Fluoroisatin | 317-20-4 [amp.chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Buy 5-Bromo-7-fluoroindolin-2-one (EVT-1811513) | 944805-69-0 [evitachem.com]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo Oxindoles

Introduction: The Strategic Importance of the 5-Substituted Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including potent kinase inhibition, making them central to modern drug discovery.[1][2][3] Notably, functionalization at the C5 position of the oxindole ring is a critical strategy for modulating pharmacological properties. For instance, the blockbuster anti-cancer drug Sunitinib, a potent tyrosine kinase inhibitor, features a 5-fluoro-2-oxindole core, underscoring the importance of substitution at this position.[4][5][6]

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of 5-bromo oxindoles.[7][8] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled efficiency and functional group tolerance, enabling the rapid synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies.[9][10] This guide provides an in-depth exploration of the core principles, key experimental protocols, and practical insights for successfully implementing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this vital substrate class.

Core Principles: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[7][11] A catalytically active Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, orchestrates the coupling of the 5-bromo oxindole (an aryl halide) with a nucleophilic coupling partner.[12][13] The cycle universally proceeds through three fundamental steps:

-

Oxidative Addition: The electron-rich Pd(0) complex inserts into the carbon-bromine bond of the 5-bromo oxindole. This step, often rate-limiting, forms a new, planar Pd(II) intermediate.[7][12][14] The choice of ligand is critical here; electron-rich, bulky phosphine ligands can accelerate this step, especially for less reactive aryl halides.[15][16]

-

Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

-

In the Suzuki-Miyaura coupling, an organoboron species (e.g., boronic acid) transfers its organic group to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[11][12]

-

In the Sonogashira coupling, a copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[17][18]

-

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.[19][20]

-

-

Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Application & Protocols

The following protocols provide detailed, field-proven methodologies for the three major classes of cross-coupling on 5-bromo oxindoles. It is crucial that all reactions are set up under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[21][22] It is an exceptionally reliable method for creating biaryl linkages.

Detailed Experimental Protocol:

-

Preparation: To an oven-dried Schlenk flask, add 5-bromo oxindole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand, if separate.

-

Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O or DME/H₂O) via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.[23]

-

Reaction: Immerse the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously for the required time (2–18 hours). Monitor the reaction progress by TLC or LC-MS.[21][22]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.[23]

Data Summary: Representative Suzuki-Miyaura Conditions

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd/SSphos (5) | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 37 | 18 | 98 | [23] |

| 2 | p-Tolylboronic acid | Pd/SSphos (5) | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 37 | 18 | 92 | [23] |

| 3 | o-Tolylboronic acid | Pd/SSphos (5) | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 37 | 18 | 95 | [23] |

| 4 | Quinoline-3-boronic acid | Pd/SSphos (5) | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 37 | 18 | 62 | [23] |

Note: The use of the unprotected N-H on the oxindole can sometimes lead to side reactions; N-protection (e.g., with a Boc group) may be necessary for challenging substrates.[24]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[20] The reaction requires a strong, non-nucleophilic base and often employs bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[25][26]

Detailed Experimental Protocol:

-

Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the 5-bromo oxindole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Inerting & Solvent: Seal the tube, remove from the glovebox (if used), and add degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–110 °C) for 16-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude material by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions

| Entry | Amine Partner | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | L-Pd-G1 / tBu-XPhos | K₃PO₄ (2) | tAmylOH/H₂O (10:1) | 65 | 85 | [27] |

| 2 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu (1.4) | Toluene | 100 | High | [20][25] |

| 3 | Benzylamine | Pd(OAc)₂ / XPhos | K₂CO₃ (2) | Dioxane | 110 | High | [25] |

| 4 | Indole | Pd(dppf)Cl₂ / dppf | NaOtBu | Toluene | - | - | [26] |

Insight: The choice of base is critical. Stronger, non-coordinating bases like sodium tert-butoxide are often required, but weaker bases like potassium phosphate can be effective with modern catalyst systems, especially in aqueous solvent mixtures.[27]

Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling is the premier method for installing an alkyne moiety onto an aromatic ring, creating a versatile functional handle for further transformations like click chemistry or cyclizations.[17][28] The reaction is co-catalyzed by copper(I) iodide.[18]

Detailed Experimental Protocol:

-

Preparation: To a Schlenk flask, add 5-bromo oxindole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[28]

-

Inerting: Evacuate and backfill the flask with Argon three times.

-

Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Triethylamine, 2.0 equiv.), which often serves as both the base and a co-solvent.[28][29]

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 80 °C) for 4–24 hours, monitoring by TLC.[28]

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent like diethyl ether, and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.[17]

Data Summary: Representative Sonogashira Conditions

| Entry | Terminal Alkyne | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N (2.0) | DMF | 80 | 4-6 | 93 | [28] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N (2.0) | THF | RT | 12-24 | ~85 | [28] |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High | [28] |

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="1. Preparation\n- Oven-dry glassware\n- Weigh reagents (Oxindole, Partner, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; inert [label="2. Inert Atmosphere\n- Evacuate & backfill flask\n with Ar/N₂ (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="3. Add Catalyst System\n- Pd Precatalyst\n- Ligand (if needed)\n- CuI (for Sonogashira)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="4. Add Degassed Solvent\n & Liquid Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="5. Reaction\n- Heat to target temperature\n- Stir vigorously\n- Monitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="6. Work-up\n- Cool to RT\n- Aqueous wash/extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="7. Purification\n- Dry organic layer\n- Concentrate in vacuo\n- Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep -> inert -> catalyst -> solvent -> reaction -> workup -> purify -> end; }

References

- Vertex AI Search. (2025, September 4).

- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Lumen Learning. 17.2: Palladium catalyzed couplings | Organic Chemistry II.

- NROChemistry. Sonogashira Coupling.

- Chemistry LibreTexts. (2023, August 1). 2.

- ACS Nano. (2025, January 2).

- ResearchGate. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....

- SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- PMC.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.

- HAL Open Science.

- Royal Society of Chemistry. (2025, January 22).

- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.

- Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)

- BenchChem. (2025).

- PMC.

- Scribd. Experimental Procedure - Sonogashira Coupling.

- Wikipedia.

- Royal Society of Chemistry. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.

- ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....

- Organic Synthesis. Buchwald-Hartwig Coupling.

- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 5-Bromoindole.

- PubMed. (2012, December 15). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2.

- Chemistry of Heterocyclic Compounds. (2024, December 13).

- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

- PubMed.

- ResearchGate. (2015, January 30). Oxindoles and Their Pharmaceutical Significance-an Overview.

- ResearchGate. (2025, August 9). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite.

- SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.

- Organic Chemistry Portal. Sonogashira Coupling.

- Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.

- PMC.

- PubMed. (2024, February 7).

- NIH.

- MDPI. (2015, January 22).

- PubMed. (2016, November 10). Oxindole: A chemical prism carrying plethora of therapeutic benefits.

- ICMPP. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.

- Bentham Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 8. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. icmpp.ro [icmpp.ro]

- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 12. nobelprize.org [nobelprize.org]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. theses.enscm.fr [theses.enscm.fr]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. scribd.com [scribd.com]

Reagents for gem-dimethylation of 5-bromo-7-fluoroindolin-2-one

Application Note: Reagents and Protocols for the gem-Dimethylation of 5-Bromo-7-Fluoroindolin-2-one

Executive Summary

The gem-dimethylation of 5-bromo-7-fluoroindolin-2-one is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., analogs of Sunitinib).[1] The introduction of a quaternary carbon at the C3 position restricts conformational freedom and blocks metabolic oxidation, significantly enhancing the pharmacokinetic profile of the final drug candidate.

This guide addresses the specific challenges posed by the electron-withdrawing 5-bromo and 7-fluoro substituents. These groups increase the acidity of the oxindole core, altering the kinetic profile compared to unsubstituted indolin-2-ones.[1] We present two validated protocols: a Standard Anhydrous Method (NaH) for high-throughput discovery and a Phase-Transfer Catalysis (PTC) Method suitable for scale-up, alongside a mechanistic analysis of C- vs. O-alkylation selectivity.[1]

Chemical Context & Mechanistic Insight

The Substrate: Electronic Effects

The target substrate contains two strong electron-withdrawing groups (EWGs).

-

7-Fluoro: Inductively stabilizes the negative charge on the nitrogen (lowering N-H pKa).

-

5-Bromo: Stabilizes the enolate electron density across the aromatic system.[1]

Implication: The C3 protons in this substrate are estimated to be more acidic (pKa ~16–17 in DMSO) than in unsubstituted oxindole (pKa ~18.5). This facilitates deprotonation but also stabilizes the enolate, potentially increasing the risk of O-alkylation if "hard" electrophiles are used without solvent control.

The Reaction Pathway

The transformation requires the removal of three protons (one N-H, two C3-H) and the addition of two methyl groups. The reaction proceeds via a stepwise mechanism where the mono-methyl intermediate must be rapidly converted to the gem-dimethyl product to avoid difficult purifications.[1]

Figure 1: Stepwise alkylation pathway. Note that for electron-deficient oxindoles, the mono-methyl intermediate often reacts faster than the starting material due to the 'Dialkylation Effect', necessitating excess base/electrophile.[1]

Reagent Selection Strategy

| Component | Recommended Reagent | Role & Rationale |

| Base | Sodium Hydride (60%) | Standard. Irreversible deprotonation. The byproduct ( |

| Cesium Carbonate ( | Alternative. Milder base for PTC conditions.[1] Reduces risk of O-alkylation due to the "Cesium Effect" (coordination to enolate oxygen).[1] | |

| Electrophile | Iodomethane (MeI) | Preferred. High reactivity ( |

| Solvent | THF (Anhydrous) | Best for NaH. Solubilizes the anion while allowing easy workup. |

| DMF | Use only if substrate solubility in THF is poor. Promotes | |

| Additives | TMEDA | Optional.[1][2] Breaks up lithium/sodium aggregates if reaction stalls (rarely needed for MeI). |

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/THF)

Best for: Discovery chemistry, <5g scale, high purity requirements.[3]

Safety: NaH is pyrophoric.[1] MeI is a neurotoxin.[1] Work in a fume hood.

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve 5-bromo-7-fluoroindolin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Deprotonation: Add NaH (60% dispersion in oil, 3.0 eq ) portion-wise over 15 minutes.

-

Observation: Vigorous bubbling (

gas). Solution turns dark orange/red (enolate formation). -

Wait: Stir at 0°C for 30 mins to ensure complete deprotonation of NH and C3.

-

-

Alkylation: Add Iodomethane (MeI) (3.5 eq ) dropwise via syringe.

-

Note: Excess MeI ensures the reaction does not stall at the mono-methyl stage.[1]

-

-

Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Cool back to 0°C. Carefully add saturated aqueous

dropwise. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over

.[1] -

Purification: Flash chromatography (Hexanes/EtOAc). The gem-dimethyl product usually elutes significantly earlier (higher

) than the mono-methyl or starting material due to loss of H-bond donors.[1]

Protocol B: Phase-Transfer Catalysis (Green/Scalable)

Best for: >10g scale, process chemistry, avoiding cryogenic conditions.[1]

-

Setup: To a flask, add 5-bromo-7-fluoroindolin-2-one (1.0 eq) and Methyl tributyl ammonium chloride (MTBAC) or TEBA (0.1 eq).

-

Solvent: Add Toluene (or DCM) and 50% aqueous NaOH (10.0 eq) (Biphasic mixture).

-

Alkylation: Add MeI (3.0 eq) dropwise at RT.[1]

-

Control: Monitor internal temperature; keep below 30°C.[1]

-

-